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Compound of Interest

Compound Name: ER ligand-5

Cat. No.: B15540852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "ER Ligand-5" is a hypothetical compound name used for illustrative purposes.

This document provides a representative technical guide based on the known characteristics of

Selective Estrogen Receptor Modulators (SERMs). The data, protocols, and pathways

described herein are exemplary and designed to serve as a template for the scientific and drug

development community.

Introduction
ER Ligand-5 is a novel, non-steroidal Selective Estrogen Receptor Modulator (SERM) under

investigation for the prevention and treatment of postmenopausal osteoporosis. Like other

SERMs, it exhibits tissue-selective pharmacology, acting as an estrogen receptor (ER) agonist

in bone tissue while demonstrating antagonist activity in uterine and breast tissue.[1][2][3][4]

This dual activity profile is intended to provide the bone-protective benefits of estrogen without

the associated risks of stimulating hormone-sensitive tissues.[2][5][6] This guide summarizes

the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of ER Ligand-5, details

key experimental methodologies, and illustrates its primary signaling pathway.

Pharmacokinetic (PK) Profile
ER Ligand-5 is formulated for oral administration. Its pharmacokinetic profile was

characterized in preclinical studies involving Sprague-Dawley rats. The compound exhibits
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moderate bioavailability and is highly bound to plasma proteins. Metabolism occurs primarily

via the cytochrome P450 system.[7][8]

Data Summary: Single-Dose Oral Administration in Rats
The following table summarizes the mean pharmacokinetic parameters of ER Ligand-5
following a single oral gavage dose of 10 mg/kg.

Parameter Symbol Mean Value Unit

Maximum Plasma

Concentration
Cmax 850 ng/mL

Time to Cmax Tmax 2.5 hours

Area Under the Curve

(0-t)
AUC(0-t) 9,800 ng·h/mL

Elimination Half-Life t½ 18 hours

Oral Bioavailability F 45 %

Volume of Distribution Vd/F 15 L/kg

Plasma Protein

Binding
- >98 %

Primary Metabolizing

Enzyme
- CYP3A4 -

Pharmacodynamic (PD) Profile
The pharmacodynamics of ER Ligand-5 are defined by its high-affinity binding to estrogen

receptors and its tissue-selective functional activity. It acts as a competitive partial agonist of

the ER.[1]

Receptor Binding Affinity
Competitive binding assays were performed using human recombinant estrogen receptors

alpha (ERα) and beta (ERβ) to determine the binding affinity of ER Ligand-5.
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Receptor Subtype Binding Affinity (Ki)

Estrogen Receptor α (ERα) 1.2 nM

Estrogen Receptor β (ERβ) 3.5 nM

In Vitro Functional Activity
The functional activity of ER Ligand-5 was assessed in well-established cell lines to

characterize its agonist and antagonist properties.

Assay Cell Line Endpoint Activity Potency

E-Screen Assay MCF-7 (Breast) Cell Proliferation Antagonist IC50 = 8.7 nM

Alkaline

Phosphatase
U2OS (Bone) Enzyme Activity Agonist EC50 = 5.4 nM

Progesterone

Receptor

Ishikawa

(Uterine)
Gene Expression Antagonist IC50 = 12.1 nM

Signaling Pathway
ER Ligand-5 primarily functions through the classical, ligand-dependent genomic signaling

pathway.[9][10][11] Upon entering a target cell, it binds to the ligand-binding domain of the

estrogen receptor (ERα or ERβ) located in the cytoplasm or nucleus. This binding induces a

conformational change in the receptor, causing it to dissociate from heat shock proteins and

form a homodimer. The ligand-receptor dimer then translocates to the nucleus, where it binds

to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter

region of target genes.[9][10][12] The tissue-specific effects of ER Ligand-5 are determined by

the recruitment of distinct co-activator or co-repressor proteins to the ER/ERE complex, which

ultimately modulates the transcription of downstream genes, leading to either agonist or

antagonist effects.[10][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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